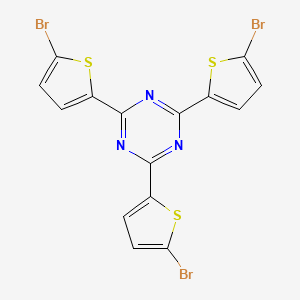

2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine is an organic compound that belongs to the class of triazines. This compound is characterized by the presence of three bromothiophene groups attached to a triazine core. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine typically involves the bromination of thiophene derivatives followed by their attachment to a triazine core. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene rings can undergo oxidation or reduction under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce extended conjugated systems.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that compounds similar to 2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine exhibit promising anticancer properties. For instance, derivatives of thiophene-linked triazoles have been synthesized and tested for their efficacy against various cancer cell lines such as hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116). The results indicated that certain derivatives demonstrated significant anti-proliferative activity with IC50 values below 100 μM .

Mechanism of Action

The mechanism behind the anticancer activity is believed to involve the induction of apoptosis in cancer cells. Studies have indicated that compounds can disrupt mitochondrial membrane potential and promote cell cycle arrest .

Materials Science

Photovoltaic Applications

The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to act as an electron acceptor can enhance the efficiency of solar cells by improving charge separation and transport within the device .

Polymer Composites

This compound can be incorporated into polymer matrices to develop materials with enhanced thermal stability and mechanical properties. For example, it has been used in the formulation of UV-stable coatings that protect underlying substrates from degradation due to sunlight exposure .

Agriculture

Pesticidal Properties

Research indicates that triazine derivatives can exhibit herbicidal properties. The structural similarity of this compound to known herbicides suggests potential applications in agricultural pest management. Studies are ongoing to evaluate its efficacy against various weeds and pests .

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Thiophene Derivative A | HePG-2 | <100 |

| Thiophene Derivative B | MCF-7 | <100 |

| Thiophene Derivative C | PC-3 | <100 |

| Thiophene Derivative D | HCT-116 | <100 |

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A series of thiophene-linked triazoles were synthesized based on the scaffold provided by this compound. The synthesized compounds underwent biological evaluation against various cancer cell lines using the MTT assay. Results showed that specific modifications to the thiophene ring enhanced cytotoxicity against HePG-2 cells significantly .

Case Study 2: Development of UV-Stable Coatings

In a study focused on material science applications, researchers incorporated this compound into acrylic resin formulations. The resulting coatings exhibited improved UV stability compared to traditional formulations. Accelerated weathering tests confirmed that the addition of this compound significantly reduced photodegradation rates .

Mechanism of Action

The mechanism of action of 2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine depends on its specific application. In materials science, its electronic properties are influenced by the conjugation between the thiophene rings and the triazine core. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

2,4,6-Tris(4-iodophenyl)-1,3,5-triazine: Similar structure but with iodine atoms instead of bromine.

1,3,5-Tricyano-2,4,6-tris[2-(thiophen-2-yl)vinyl]benzene: Contains thiophene groups but with a different core structure.

Uniqueness

2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine is unique due to the presence of bromothiophene groups, which impart distinct electronic and steric properties

Biological Activity

2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine (CAS No. 1134789-63-1) is a synthetic compound belonging to the class of s-triazines, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and potential applications in drug development.

- Molecular Formula : C15H6Br3N3S3

- Molecular Weight : 564.14 g/mol

- Melting Point : 255 °C

- Density : Approximately 2.000 g/cm³

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that derivatives of s-triazine exhibit a wide range of pharmacological effects including:

- Anticancer Activity : Many s-triazine derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis.

- Enzyme Inhibition : These compounds often act as inhibitors for enzymes involved in tumorigenesis.

- Antimicrobial Properties : Some studies suggest potential antimicrobial activities against various pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of s-triazine derivatives. For instance, a review on triazine core compounds indicated that modifications in their structure can lead to enhanced anticancer properties by targeting specific pathways involved in cancer progression.

Key Findings:

- Cell Proliferation Inhibition : Compounds similar to this compound have demonstrated significant inhibition of cell proliferation in various cancer cell lines.

- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis through mitochondrial pathways and caspase activation .

- Enzyme Targeting : The compound may inhibit key enzymes such as topoisomerases and kinases that are crucial for cancer cell survival and proliferation .

Enzyme Inhibition Studies

Enzyme inhibition is a critical aspect of the biological activity of triazine derivatives. The following table summarizes the enzyme targets and their respective inhibitory effects observed in studies involving similar compounds.

| Enzyme Target | Mechanism of Action | Reference |

|---|---|---|

| Topoisomerase I | Inhibition of DNA relaxation | |

| Protein Kinase B (AKT) | Disruption of signaling pathways | |

| Cyclin-dependent Kinase | Cell cycle arrest |

Case Studies

Several case studies have explored the biological effects of related triazine compounds:

- Study on Anticancer Activity :

- Antimicrobial Efficacy :

Properties

Molecular Formula |

C15H6Br3N3S3 |

|---|---|

Molecular Weight |

564.1 g/mol |

IUPAC Name |

2,4,6-tris(5-bromothiophen-2-yl)-1,3,5-triazine |

InChI |

InChI=1S/C15H6Br3N3S3/c16-10-4-1-7(22-10)13-19-14(8-2-5-11(17)23-8)21-15(20-13)9-3-6-12(18)24-9/h1-6H |

InChI Key |

QEXBMVULXVQGBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=NC(=NC(=N2)C3=CC=C(S3)Br)C4=CC=C(S4)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.